Cas no 1421509-15-0 (2-(2-fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide)

2-(2-Fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide is a fluorinated thiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features dual fluorophenyl groups and a thiazole core, suggesting enhanced binding affinity and metabolic stability. The compound's acetamide linkage and methyl-substituted thiazole moiety may contribute to improved selectivity in biological targets. This molecule is of interest for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators, particularly in CNS or inflammatory pathways. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for structure-activity relationship studies. The fluorine atoms likely enhance lipophilicity and bioavailability.
2-(2-fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide structure
1421509-15-0 structure
Product name:2-(2-fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide
CAS No:1421509-15-0
MF:C19H16F2N2O2S
MW:374.404350280762
CID:6486580

2-(2-fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide
    • 2-(2-fluorophenoxy)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
    • Inchi: 1S/C19H16F2N2O2S/c1-12-17(26-19(23-12)13-6-2-3-7-14(13)20)10-22-18(24)11-25-16-9-5-4-8-15(16)21/h2-9H,10-11H2,1H3,(H,22,24)
    • InChI Key: NYRLEHRZBSNKTG-UHFFFAOYSA-N
    • SMILES: C(NCC1SC(C2=CC=CC=C2F)=NC=1C)(=O)COC1=CC=CC=C1F

2-(2-fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6261-2186-20mg
2-(2-fluorophenoxy)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
1421509-15-0
20mg
$99.0 2023-09-09
Life Chemicals
F6261-2186-25mg
2-(2-fluorophenoxy)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
1421509-15-0
25mg
$109.0 2023-09-09
Life Chemicals
F6261-2186-5μmol
2-(2-fluorophenoxy)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
1421509-15-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6261-2186-30mg
2-(2-fluorophenoxy)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
1421509-15-0
30mg
$119.0 2023-09-09
Life Chemicals
F6261-2186-50mg
2-(2-fluorophenoxy)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
1421509-15-0
50mg
$160.0 2023-09-09
Life Chemicals
F6261-2186-4mg
2-(2-fluorophenoxy)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
1421509-15-0
4mg
$66.0 2023-09-09
Life Chemicals
F6261-2186-5mg
2-(2-fluorophenoxy)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
1421509-15-0
5mg
$69.0 2023-09-09
Life Chemicals
F6261-2186-2mg
2-(2-fluorophenoxy)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
1421509-15-0
2mg
$59.0 2023-09-09
Life Chemicals
F6261-2186-20μmol
2-(2-fluorophenoxy)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
1421509-15-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6261-2186-10μmol
2-(2-fluorophenoxy)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
1421509-15-0
10μmol
$69.0 2023-09-09

2-(2-fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide Related Literature

Additional information on 2-(2-fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide

Professional Introduction to Compound with CAS No. 1421509-15-0 and Product Name: 2-(2-fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide

The compound with the CAS number 1421509-15-0 and the product name 2-(2-fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple pharmacophoric moieties, including fluoro-substituted aromatic rings and a thiazole scaffold, makes this compound a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability and improved binding affinity to biological targets. The fluoro-substituted phenyl groups in this compound contribute to its unique chemical properties, which are likely to influence its pharmacokinetic behavior. Specifically, the electron-withdrawing nature of the fluorine atom can modulate the electronic distribution of the aromatic ring, thereby affecting interactions with biological receptors.

The core structure of this compound features an acetamide moiety linked to a thiazole ring, which is a well-known pharmacophore in medicinal chemistry. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-methyl substituent on the thiazole ring further enhances its pharmacological potential by influencing the conformational flexibility and electronic properties of the molecule. This structural feature is particularly relevant in the context of drug design, as it can optimize binding interactions with target proteins.

One of the most intriguing aspects of this compound is its potential for multitarget inhibition. The combination of a fluorophenyl group and a thiazol-5-ylmethyl side chain creates a synergistic effect that could lead to broad-spectrum activity. For instance, such structures have been reported to exhibit inhibitory effects on enzymes involved in cancer cell proliferation and metabolic pathways relevant to inflammation. The fluoro substituent, in particular, has been shown to improve binding affinity by increasing lipophilicity and reducing metabolic degradation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with high accuracy. Molecular docking studies have suggested that this compound may interact with enzymes such as kinases and proteases, which are pivotal in various disease pathways. The fluorophenoxy group and the thiazole scaffold are predicted to form critical hydrogen bonds and hydrophobic interactions with these targets, potentially leading to therapeutic efficacy.

The synthesis of this compound involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for preclinical and clinical studies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds between the aromatic rings and the thiazole moiety. These synthetic strategies align with modern pharmaceutical manufacturing standards, ensuring scalability for future applications.

In vitro studies have begun to unravel the pharmacological profile of this compound. Preliminary data indicate that it exhibits moderate potency against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary toxicology studies have shown acceptable safety margins at tested doses, paving the way for further preclinical development. The combination of structural features makes this compound an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing its therapeutic index.

The role of fluorine in modulating drug properties cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their resistance to metabolic degradation by enzymes such as cytochrome P450 oxidases. This characteristic is particularly valuable in designing drugs with longer half-lives and reduced dosing frequency. In the context of this compound, the fluoro-substituted phenyl groups are expected to contribute significantly to its stability and bioavailability.

Future research directions include exploring derivative compounds generated by modifying specific functional groups within this molecular framework. For instance, replacing one of the aromatic rings with a heterocyclic structure or introducing additional substituents could lead to novel analogs with enhanced biological activity or selectivity. High-throughput screening (HTS) techniques will be instrumental in identifying promising derivatives rapidly.

The integration of machine learning algorithms into drug discovery pipelines has revolutionized how researchers identify lead compounds. By analyzing vast datasets containing structural information and biological activity data, these algorithms can predict novel molecular structures with desired properties. This approach has already been successfully applied to accelerate the development of fluorinated compounds like this one.

The industrial significance of this compound extends beyond academic research. Pharmaceutical companies are increasingly investing in fluorinated drug candidates due to their commercial success in treating various diseases. The unique structural features of this molecule position it as a valuable asset in corporate research portfolios aimed at developing next-generation therapeutics.

In conclusion,2-(2-fluorophenoxy)-N-{2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide represents a compelling example of how structural complexity can translate into therapeutic potential. Its multifaceted pharmacophoric design makes it a promising candidate for further exploration in medicinal chemistry and drug development pipelines.

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